molecular formula C24H19N3O5S B4289355 ETHYL (2Z)-5-AMINO-8-CYANO-7-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-AMINO-8-CYANO-7-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE

Cat. No.: B4289355
M. Wt: 461.5 g/mol
InChI Key: YGDAZDBNHJGUDJ-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-8-cyano-2-(4-hydroxybenzylidene)-7-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate is a complex organic compound that belongs to the thiazolopyridine family This compound is characterized by its unique structure, which includes multiple functional groups such as amino, cyano, hydroxy, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-AMINO-8-CYANO-7-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyridine Core: The initial step involves the cyclization of appropriate starting materials to form the thiazolopyridine core. This can be achieved through the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the amino, cyano, and hydroxy groups. This can be done through nucleophilic substitution reactions, where appropriate nucleophiles are introduced to the thiazolopyridine core.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-8-cyano-2-(4-hydroxybenzylidene)-7-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield quinones, while reduction of the cyano group may yield primary amines.

Scientific Research Applications

Ethyl 5-amino-8-cyano-2-(4-hydroxybenzylidene)-7-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in medicinal chemistry.

    Industry: The compound can be used in the development of new materials, dyes, and polymers due to its diverse functional groups.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-AMINO-8-CYANO-7-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Ethyl 5-amino-8-cyano-2-(4-hydroxybenzylidene)-7-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate can be compared with other thiazolopyridine derivatives, such as:

    Ethyl 5-amino-8-cyano-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate: This compound has methoxy groups instead of hydroxy groups, which may affect its reactivity and biological activity.

    Ethyl 5-amino-8-cyano-2-(4-chlorobenzylidene)-7-(4-chlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate: The presence of chlorine atoms may enhance the compound’s electron-withdrawing properties and influence its chemical behavior.

Properties

IUPAC Name

ethyl (2Z)-5-amino-8-cyano-7-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c1-2-32-24(31)20-19(14-5-9-16(29)10-6-14)17(12-25)23-27(21(20)26)22(30)18(33-23)11-13-3-7-15(28)8-4-13/h3-11,19,28-29H,2,26H2,1H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDAZDBNHJGUDJ-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)O)C#N)SC(=CC4=CC=C(C=C4)O)C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)O)C#N)S/C(=C\C4=CC=C(C=C4)O)/C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL (2Z)-5-AMINO-8-CYANO-7-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE
Reactant of Route 2
ETHYL (2Z)-5-AMINO-8-CYANO-7-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE
Reactant of Route 3
ETHYL (2Z)-5-AMINO-8-CYANO-7-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE
Reactant of Route 4
ETHYL (2Z)-5-AMINO-8-CYANO-7-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE
Reactant of Route 5
ETHYL (2Z)-5-AMINO-8-CYANO-7-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE
Reactant of Route 6
ETHYL (2Z)-5-AMINO-8-CYANO-7-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE

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